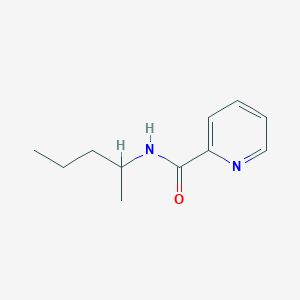
N-(pentan-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pentan-2-yl)picolinamide is an organic compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pentan-2-yl)picolinamide can be synthesized through a series of chemical reactions starting from commercially available 2-pyridinecarboxylic acid. One common method involves the reaction of 2-pyridinecarboxylic acid with pentan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(pentan-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(pentan-2-yl)picolinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)picolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide
- N-(3-formylbut-3-en-1-yl)picolinamide
- N-(4-methylpentan-2-yl)picolinamide
Uniqueness
N-(pentan-2-yl)picolinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other picolinamides, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-pentan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-3-6-9(2)13-11(14)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
GOFFWSVWOZUBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


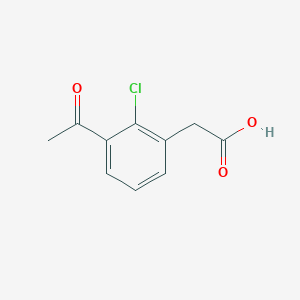

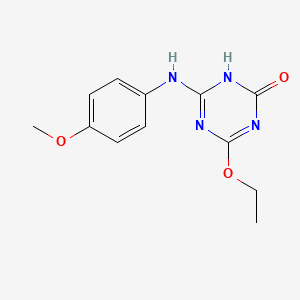
![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)
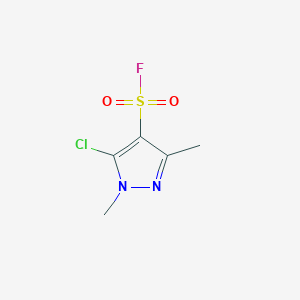
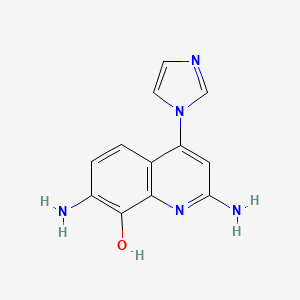
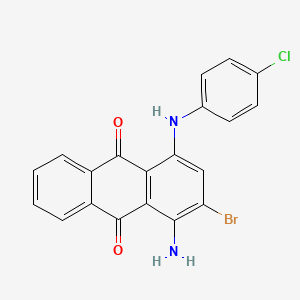

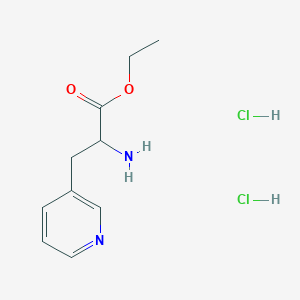
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)

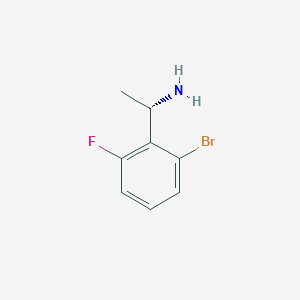
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)

